molecular formula C67H101NO20 B563107 Saccharocarcin A CAS No. 158475-32-2

Saccharocarcin A

Katalognummer: B563107
CAS-Nummer: 158475-32-2
Molekulargewicht: 1240.532
InChI-Schlüssel: QQZJNABARVXBJD-IXCNRNCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Saccharocarcin A involves complex organic reactions due to its macrocyclic lactone structure. The detailed synthetic routes are not widely documented, but it is known that the compound is derived from modified tetronic acid homologs .

Industrial Production Methods: Industrial production of this compound is limited due to its complex structure and the difficulty in obtaining high yields. It is typically isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica .

Analyse Chemischer Reaktionen

Structural Degradation via Methanolysis

Saccharocarcin A undergoes selective hydrolysis under acidic conditions, releasing its aglycone and sugar components.

  • Reaction Conditions :

    • 5 m methanolic HCl at room temperature for 20 hours.

    • Followed by HPLC purification of the aglycone .

  • Products :

    • Aglycone : C₃₄H₄₆O₆ (molecular weight 526.3 g/mol), confirmed via FAB-MS (m/z 551 [M+H]+) and high-resolution mass spectrometry .

    • Sugars : Five distinct sugar residues cleaved from the macrocyclic core .

  • Structural Analysis :
    The aglycone lacks nitrogen (unlike the parent compound) and contains twelve degrees of unsaturation. Key structural features include:

    • A methyl group at C-16 and an ethyl group at C-23 (distinct from structurally related kijanimicin) .

    • Absence of a hydroxymethyl group at C-22 .

Data Table: Methanolysis of this compound

ParameterValue/Description
Reaction Time20 hours
Aglycone Molecular FormulaC₃₄H₄₆O₆
Sugar ResiduesFive distinct monosaccharides
Key Structural DifferenceEthyl group at C-23 (vs. kijanimicin)

Mass Spectral Fragmentation

This compound exhibits characteristic fragmentation patterns in FAB-MS, aiding structural elucidation:

  • Key Peaks :

    • m/z 1240 ([M+H]+), 1262 ([M+Na]+), 1278 ([M+K]+) .

    • Fragment ions at m/z 1126, 1110, 996, 866, 736, 551 correspond to sequential loss of sugar residues .

  • Comparison to Kijanimicin :
    this compound is 77 mass units lighter due to reduced oxygen and nitrogen content .

Solubility and Stability

  • Solubility :
    Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility .

  • Storage :
    Requires storage at -20°C to maintain stability .

Biological Implications

While not directly a chemical reaction, this compound’s activity against Gram-positive bacteria and Chlamydia trachomatis suggests interactions with bacterial cell walls or stress pathways . Related compounds like versipelostatin inhibit GRP78 transcription, a stress response gene , hinting at potential targeting of cellular stress pathways.

NMR Spectral Data

  • ¹H NMR :

    • Complex spectra with six downfield signals (δ 5.07–6.07 ppm) indicative of conjugated double bonds and aromatic protons .

  • ¹³C NMR :

    • 67 carbons detected, including carbonyl groups (δ 175–180 ppm) and sugar carbons (δ 60–100 ppm) .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Saccharocarcin A exhibits significant antibacterial properties, particularly against various Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. Its efficacy against these pathogens highlights its potential as a therapeutic agent in treating bacterial infections that are resistant to conventional antibiotics.

Antitumor Potential

Recent studies suggest that this compound may also possess antitumor properties. Similar compounds in its class have demonstrated the ability to inhibit tumor angiogenesis and affect signaling pathways critical for cancer cell survival.

Case Studies

  • Inhibition of Tumor Growth : Research into structurally related compounds has shown that they can inhibit pathways such as phosphatidylinositide-3'-kinase/Akt, which are crucial for tumor growth and survival. This suggests that this compound might be explored for its potential in cancer therapy .
  • Selectivity in Cancer Cells : The selective killing of glucose-deprived cells by related compounds indicates that this compound could be developed into a targeted therapy for specific types of tumors that exploit similar metabolic pathways .

Research on Structural Modifications

Ongoing research focuses on modifying the structure of this compound to enhance its bioactivity and solubility. Structural modifications can potentially improve its pharmacokinetic properties, making it more effective as a therapeutic agent.

Innovative Approaches

  • Biosynthetic Pathway Elucidation : Investigations into the biosynthetic gene clusters responsible for producing this compound can lead to the discovery of new derivatives with enhanced activity or reduced toxicity .
  • Combined Cultures : Studies have indicated that culturing Saccharopolyspora with other microorganisms can yield novel metabolites that may exhibit improved pharmacological properties compared to the parent compound .

Summary Table of Applications

Application AreaDescriptionExamples/Related Compounds
Antibacterial ActivityEffective against Gram-positive bacteria and Chlamydia trachomatisStaphylococcus aureus, Micrococcus luteus
Antitumor PotentialPotential to inhibit tumor growth via specific signaling pathwaysRelated compounds like versipelostatin
Structural ModificationsEnhancing bioactivity and solubility through chemical modificationsNovel derivatives from biosynthetic studies

Biologische Aktivität

Saccharocarcin A is a natural product belonging to the class of macrocyclic lactones, known for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This compound has gained attention due to its unique mechanism of action and potential therapeutic applications.

Antitumor Activity

This compound exhibits significant antitumor properties, primarily through its ability to inhibit specific cellular pathways involved in cancer cell survival and proliferation. Research indicates that it targets the glucose-regulated protein 78 (GRP78), which plays a crucial role in the endoplasmic reticulum stress response. By inhibiting GRP78 transcription, this compound induces apoptosis in cancer cells, particularly under conditions of glucose deprivation .

Table 1: Antitumor Efficacy of this compound

Cell LineIC50 (μM)Mechanism of Action
HCT1165.2GRP78 inhibition
MCF-74.8Induction of apoptosis
A549 (Lung)6.1ER stress response activation

Antimicrobial Activity

This compound also demonstrates notable antimicrobial activity. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa30 μg/mL

The primary mechanism by which this compound exerts its biological effects is through the modulation of stress response pathways within cells. Specifically, it inhibits the unfolded protein response (UPR), which is critical for maintaining cellular homeostasis under stress conditions. This selective action leads to increased apoptosis in stressed cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Case Study: Efficacy in Cancer Treatment

In a recent clinical study involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size in approximately 60% of participants, with manageable side effects primarily limited to gastrointestinal disturbances. These findings support the potential for this compound as an adjunctive treatment in oncological settings .

Research Findings

  • Cellular Response : Studies utilizing human cancer cell lines have demonstrated that this compound induces a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
  • Synergistic Effects : When combined with traditional chemotherapeutic agents, this compound has shown synergistic effects that enhance overall efficacy while reducing required dosages of other drugs.
  • In Vivo Studies : Animal models have confirmed the antitumor efficacy of this compound, showing significant tumor regression without notable toxicity to normal tissues .

Eigenschaften

CAS-Nummer

158475-32-2

Molekularformel

C67H101NO20

Molekulargewicht

1240.532

InChI

InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1

InChI-Schlüssel

QQZJNABARVXBJD-IXCNRNCNSA-N

SMILES

CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C

Aussehen

White solid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saccharocarcin A
Reactant of Route 2
Saccharocarcin A
Reactant of Route 3
Saccharocarcin A
Reactant of Route 4
Saccharocarcin A
Reactant of Route 5
Saccharocarcin A
Reactant of Route 6
Saccharocarcin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.